molecular formula C7H10O B2602386 (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde CAS No. 2276759-81-8

(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde

Cat. No.: B2602386
CAS No.: 2276759-81-8
M. Wt: 110.156
InChI Key: OCKUKGINJJSJHU-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-Bicyclo[310]hexane-1-carbaldehyde is a bicyclic organic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for (1R,5R)-Bicyclo[31These methods are advantageous due to their operational simplicity and the ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-Bicyclo[31

Properties

IUPAC Name

(1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKUKGINJJSJHU-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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